molecular formula C17H27FN4O2 B2639614 Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate CAS No. 2415513-24-3

Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate

Cat. No. B2639614
CAS RN: 2415513-24-3
M. Wt: 338.427
InChI Key: KCGFVAUPLNDNCD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a pyrimidine ring, and an azetidine ring. The tert-butyl group is a branched alkyl group, which is often used in organic synthesis due to its stability . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a key component of many biological compounds . The azetidine ring is a four-membered ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl group would likely add steric bulk to the molecule, potentially influencing its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase its hydrophobicity, while the presence of the pyrimidine and azetidine rings could influence its shape and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN4O2/c1-11(2)14-13(18)15(20-10-19-14)21(6)7-12-8-22(9-12)16(23)24-17(3,4)5/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGFVAUPLNDNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)CC2CN(C2)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-({[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}methyl)azetidine-1-carboxylate

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